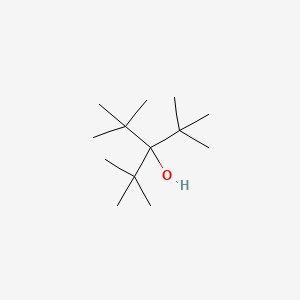
Tri-tert-butylmethanol
描述
Tri-tert-butylmethanol is an organic compound with the molecular formula C11H24O. It is a type of secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is connected to two other carbon atoms. This compound is known for its unique structure, which includes multiple methyl groups, making it highly branched.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tri-tert-butylmethanol can be achieved through various synthetic routes. One common method involves the reaction of 3-pentanol with tert-butyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent the formation of unwanted by-products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of a suitable precursor, such as a ketone or an aldehyde. The process is carried out under high pressure and temperature, using a metal catalyst like palladium or platinum to facilitate the hydrogenation reaction.
化学反应分析
Types of Reactions
Tri-tert-butylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
科学研究应用
Tri-tert-butylmethanol has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of metabolic pathways involving alcohols.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of Tri-tert-butylmethanol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions, affecting the structure and function of biological molecules. In metabolic pathways, it may be oxidized by enzymes such as alcohol dehydrogenase, leading to the formation of corresponding ketones or acids.
相似化合物的比较
Similar Compounds
3-Pentanol: A simpler secondary alcohol with fewer methyl groups.
2-Pentanol: Another isomer of pentanol with the hydroxyl group on the second carbon.
3-Methyl-2-butanol: A branched alcohol with a similar structure but different branching pattern.
Uniqueness
Tri-tert-butylmethanol is unique due to its highly branched structure, which imparts distinct physical and chemical properties. The presence of multiple methyl groups increases its steric hindrance, affecting its reactivity and interactions with other molecules.
属性
IUPAC Name |
3-tert-butyl-2,2,4,4-tetramethylpentan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O/c1-10(2,3)13(14,11(4,5)6)12(7,8)9/h14H,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUBOLYWYDGCSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(C)(C)C)(C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80194673 | |
| Record name | 3-(1,1-Dimethylethyl)-2,2,4,4-tetramethyl-3-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41902-42-5 | |
| Record name | 3-(1,1-Dimethylethyl)-2,2,4,4-tetramethyl-3-pentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41902-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tri-tert-butylcarbinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041902425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(1,1-Dimethylethyl)-2,2,4,4-tetramethyl-3-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRI-TERT-BUTYLCARBINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UH2D93L3U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the dynamic NMR behavior of Tri-tert-butylmethanol in solid-state different from its solution behavior?
A1: Studies using 13C CP/MAS NMR reveal that this compound exhibits restricted rotation in the solid phase compared to solution. [] This difference arises from the constraints imposed by the crystal lattice in the solid state. These constraints lead to higher energy barriers (20-30% higher) for rotation and cause the rotation and libration processes to merge. []
Q2: Why is this compound useful in the synthesis of lanthanide complexes?
A2: this compound, due to its bulky structure, acts as a sterically demanding ligand. [] This property is advantageous in the synthesis of lanthanide complexes because it can lead to the formation of solvent-free complexes. For example, the reaction of this compound with Nd-[N{Si(CH3)3}2]3 yields Nd(tritox)3, a solvent-free complex highly soluble in aliphatic hydrocarbons. [] This enhanced solubility in non-polar solvents can be beneficial for specific applications.
Q3: How does this compound contribute to enhanced efficiency in organic light-emitting diodes (OLEDs)?
A3: Research suggests that adding this compound to phosphor-doped poly(para-phenylene)s (PPPs) in OLEDs can improve device efficiency. [] It achieves this by forming a self-assembled structure within the OLED material. This self-assembly acts as a shield, reducing the undesired triplet energy transfer from the phosphor to the PPPs. [] This shielding effect leads to brighter green electrophosphorescence, significantly improving the overall performance of the OLED device. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


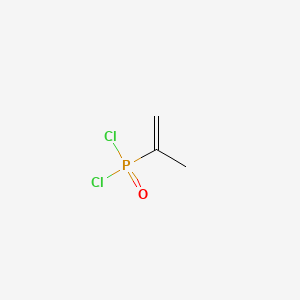
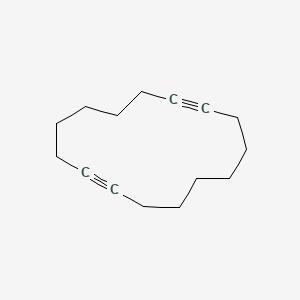
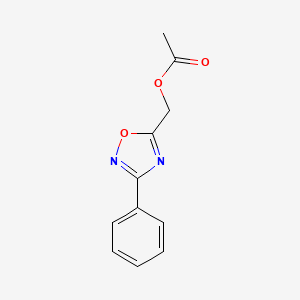
![11-Oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B1619254.png)
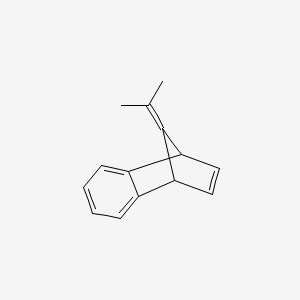
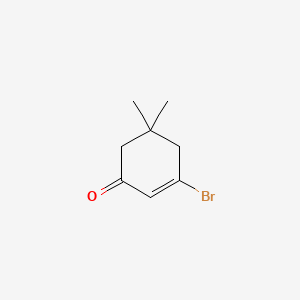
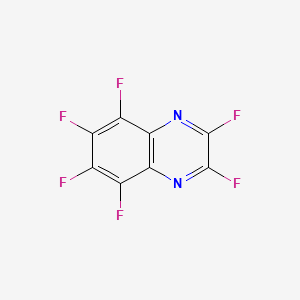

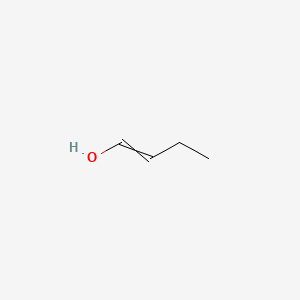
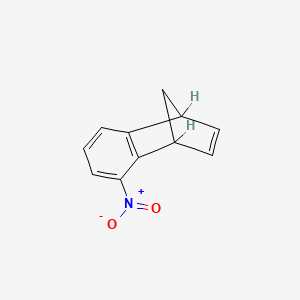

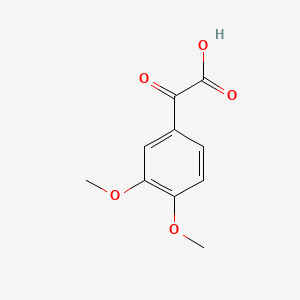
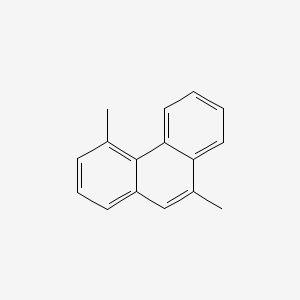
![Cyclohexanecarboxylic acid, 1-[[(2,5-dimethylphenyl)sulfonyl]amino]-](/img/structure/B1619273.png)
